2-[(4-methoxyphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole
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Overview
Description
2-[(4-methoxyphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole typically involves the reaction of 4-methoxyphenol with formaldehyde to form 4-methoxyphenoxymethyl chloride. This intermediate is then reacted with 1-(3-phenoxypropyl)-1H-benzimidazole under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-methoxyphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of microorganisms and cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2-[(4-methoxyphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1-(3-phenoxypropyl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-27-19-12-14-21(15-13-19)29-18-24-25-22-10-5-6-11-23(22)26(24)16-7-17-28-20-8-3-2-4-9-20/h2-6,8-15H,7,16-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZIOUORXHDKDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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